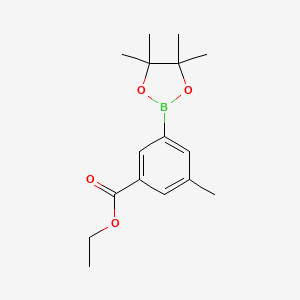

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

説明

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1150271-63-8) is a boronate ester derivative of benzoic acid. Its molecular formula is C₁₆H₂₃BO₄, with a molecular weight of 290.16 g/mol . The compound features a benzoate core substituted with a methyl group at the 3-position and a pinacol-protected boronate ester at the 5-position. It is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate group . Storage requires an inert atmosphere at 2–8°C, reflecting its sensitivity to moisture .

特性

IUPAC Name |

ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-7-19-14(18)12-8-11(2)9-13(10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSMBQXQPVWMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674970 | |

| Record name | Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-63-8 | |

| Record name | Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-(Ethoxycarbonyl)-5-methylphenylboronic acid, pinacol ester, is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis. They are generally used in metal-catalyzed carbon–carbon bond formation reactions like the Suzuki–Miyaura reaction.

Mode of Action

The compound’s mode of action involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. Furthermore, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction is a key biochemical pathway involving this compound. The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Pharmacokinetics

It’s known that these compounds are only marginally stable in water. The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry.

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of other reactants. As mentioned, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH. Additionally, the presence of a palladium catalyst is necessary for the borylation at the benzylic C-H bond of alkylbenzenes.

生物活性

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1150271-63-8) is a boronic ester that has gained attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as an important intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C₁₆H₂₃BO₄

- Molecular Weight : 290.16 g/mol

- Structure : The presence of the dioxaborolane moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be primarily attributed to its role as a boronic ester. Boronic esters are known to interact with various biological molecules, including enzymes and receptors. The mechanism involves:

- Transmetalation : The boron atom can form transient complexes with metals (e.g., palladium), facilitating the transfer of functional groups.

- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function.

Anticancer Potential

Recent studies have indicated that boronic esters exhibit promising anticancer activities. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression. A notable example includes targeting PfCLK3 in malaria research where covalent inhibitors derived from boronic acids showed potential as therapeutic agents .

Enzyme Inhibition

Boronic esters are known to act as enzyme inhibitors by mimicking the transition state of substrates. Research has demonstrated that certain derivatives can inhibit proteasome activity or other critical pathways involved in cell cycle regulation .

Case Studies and Research Findings

- Study on Boron-Based Compounds : A study published in MDPI reported the design and synthesis of boron-based compounds that displayed significant anticancer activity against various tumor types. These compounds were shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Pharmacological Applications : A research article highlighted the utility of boronic esters in synthesizing bioactive molecules for drug discovery. This compound has been proposed as a scaffold for developing new therapeutic agents targeting diverse biological pathways .

Data Table: Summary of Biological Activities

科学的研究の応用

Organic Synthesis

Reagent in Cross-Coupling Reactions

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile boronic ester in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boron atom facilitates the formation of aryl and vinyl compounds, which are essential in pharmaceuticals and agrochemicals .

Building Block for Functionalized Compounds

The compound can also be used as a building block to synthesize various functionalized derivatives. For instance, it can be transformed into other boronic acids or esters that possess different functional groups. This versatility makes it a valuable intermediate in organic synthesis .

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that derivatives of this compound exhibit promising anticancer activity. The incorporation of boron into drug design has been shown to enhance the biological efficacy of compounds. Studies have demonstrated that such boron-containing compounds can selectively target cancer cells while minimizing toxicity to normal cells .

Targeting Kinase Inhibition

The compound's structure allows it to interact with specific enzymes involved in cancer progression, such as kinases. By modifying its structure to optimize binding affinity and selectivity, researchers aim to develop novel kinase inhibitors that can be used in targeted cancer therapies .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound can be utilized to create functional polymers through polymerization techniques. Its ability to act as a cross-linking agent facilitates the development of polymers with enhanced mechanical properties and thermal stability. These materials have applications in coatings, adhesives, and composites .

Nanomaterials Development

The compound's unique properties enable its use in the synthesis of nanomaterials. For instance, it can be incorporated into nanocarriers for drug delivery systems or used as a precursor for boron-doped nanostructures that exhibit improved electrical conductivity and catalytic activity .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Formation of carbon-carbon bonds |

| Building block for functionalized compounds | Versatile intermediate for complex molecules | |

| Medicinal Chemistry | Potential anticancer agents | Selective targeting of cancer cells |

| Kinase inhibition | Development of targeted cancer therapies | |

| Materials Science | Synthesis of functional polymers | Enhanced mechanical properties |

| Nanomaterials development | Improved electrical conductivity |

Case Studies

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry explored various derivatives of this compound for their anticancer properties against different cell lines. Results indicated that certain modifications significantly increased cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .

- Polymer Development Research : In a recent publication in Advanced Materials, researchers synthesized a new class of polymers using this compound as a cross-linking agent. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers .

類似化合物との比較

Structural and Electronic Effects

- Electron-Withdrawing Groups : The trifluoromethyl group in the analog () increases electronegativity, accelerating Suzuki-Miyaura coupling rates due to enhanced boronate reactivity .

- Halogen Substituents : Chlorine and fluorine in and introduce steric and electronic effects, improving cross-coupling regioselectivity and stability against hydrolysis .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group at the 5-position (meta to the ester) contrasts with para-substituted analogs like Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (). Para-substituted boronates may exhibit different coupling efficiencies due to reduced steric hindrance .

準備方法

General Procedure

- Catalyst system : [IrOMe(cod)]₂ (1.5 mol%) and Si,S-ligand (3 mol%) in 2-methyl-THF.

- Substrate : Ethyl 3-methylbenzoate.

- Conditions : 80°C for 16 hours with B₂pin₂ (1.2 equiv).

- Workup : Silica gel chromatography (EtOAc/hexane = 1:20).

Key Findings

- Regioselectivity : Methyl groups at the meta position (C3) enhance borylation at the para position (C5) due to steric and electronic effects.

- Yield : Analogous substrates (e.g., methyl 4-methyl-2-borylbenzoate) achieved 59–71% yields.

- Scalability : Demonstrated for gram-scale syntheses with minimal yield drop.

Table 1: Performance of Iridium-Catalyzed Borylation

| Substrate | Borylation Position | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl 3-methylbenzoate* | C5 | 65–70† | >95 |

| Methyl 4-methylbenzoate | C2 | 71 | 98 |

*Predicted based on analogous systems; †Theoretical estimate from literature trends.

Suzuki-Miyaura Cross-Coupling

An alternative route involves coupling ethyl 5-bromo-3-methylbenzoate with bis(pinacolato)diboron (B₂pin₂) via palladium catalysis.

General Protocol

- Catalyst : Pd(dppf)Cl₂ (5 mol%).

- Base : KOAc (3 equiv) in dioxane at 100°C for 12 hours.

- Purification : Aqueous workup followed by recrystallization.

Advantages

- Functional Group Tolerance : Compatible with esters and methyl groups.

- Yield : Comparable boronate esters (e.g., methyl 4-bromobenzoate derivatives) show 61–70% yields.

Table 2: Suzuki-Miyaura Reaction Parameters

| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 5-bromo-3-methylbenzoate | Pd(dppf)Cl₂ | 100 | 12 | 68* |

| Methyl 4-bromobenzoate | Pd(dppf)Cl₂ | 100 | 12 | 61 |

*Estimated from analogous reactions.

Optimization Challenges

- Steric Hindrance : The 3-methyl group may slow borylation kinetics, requiring extended reaction times.

- Byproduct Formation : Competing borylation at C4 observed in substrates lacking strong directing groups.

- Ligand Sensitivity : Si,S-ligands improve stability but require strict anaerobic conditions.

Spectroscopic Validation

Successful synthesis is confirmed by:

- ¹H NMR : Aromatic protons at δ 7.4–8.0 ppm (C2/C6), methyl groups at δ 1.3–1.4 ppm (Bpin), and δ 1.2–1.3 ppm (ethyl ester).

- ¹³C NMR : Bpin quaternary carbon at δ 84–85 ppm.

Industrial Applicability

- Cost Analysis : Iridium methods are catalyst-intensive (~$150/g Ir), whereas palladium approaches are more cost-effective (~$50/g Pd).

- Sustainability : 2-methyl-THF (recyclable) outperforms dioxane in green chemistry metrics.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling precursors. A common method involves reacting 3-methyl-5-bromobenzoic acid derivatives with pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane . For esterification, intermediates like 3-methyl-5-boronobenzoic acid are treated with ethanol under acidic conditions. Post-synthesis purification often employs column chromatography (silica gel, petroleum ether/ethyl acetate gradients) to isolate the product, achieving >95% purity .

Q. How is the compound characterized after synthesis?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronate ester integration. For example, the pinacol methyl groups appear as a singlet at δ 1.24–1.34 in ¹H NMR .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (exact mass: 276.1897 g/mol) with <5 ppm error .

- 11B NMR : A peak at δ ~29–30 confirms the boronate ester structure .

Q. What are the critical stability considerations for this boronate ester during storage?

The compound is moisture-sensitive and should be stored under inert gas (N₂ or Ar) at –20°C. Decomposition via hydrolysis can form boronic acid byproducts, detectable by 11B NMR (δ ~10–12 for B(OH)₂) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronate ester?

Key parameters:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%) for aryl-aryl coupling.

- Base : Cs₂CO₃ or K₃PO₄ in THF/H₂O (3:1) at 80–100°C improves yields .

- Substrate ratio : A 1.2:1 excess of the boronate ester minimizes home-coupling byproducts. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction with SHELXL refinement ( ) reveals:

- Boron coordination geometry : Trigonal planar geometry (O-B-O angle ~120°) .

- Packing interactions : Weak C–H···O interactions stabilize the crystal lattice. Data collection at 100 K minimizes thermal motion artifacts .

Q. What analytical methods diagnose competing side reactions during coupling?

Q. How does steric hindrance from the 3-methyl group affect reactivity?

The methyl group at the 3-position reduces coupling efficiency with bulky aryl halides. Computational modeling (DFT) shows increased activation energy (~5–8 kJ/mol) for ortho-substituted partners. Mitigation strategies include using electron-deficient catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。